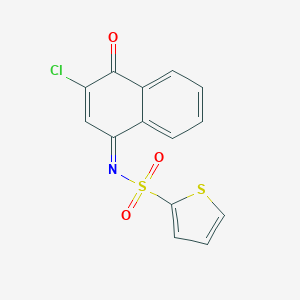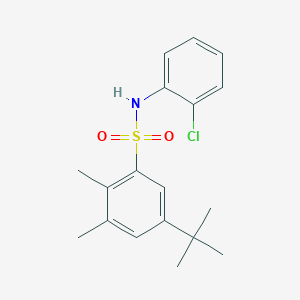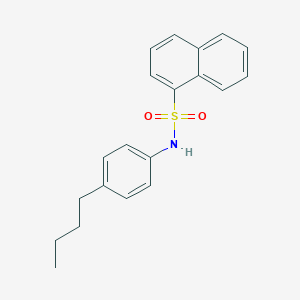
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide, also known as COT or NCTS, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of naphthalene derivatives and has been found to exhibit promising pharmacological properties. In
作用机制
The mechanism of action of NCTS is not fully understood, but it is believed to involve the inhibition of various cellular pathways. Studies have shown that NCTS can inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, NCTS has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
NCTS has been found to exhibit various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of inflammatory cells, such as macrophages and neutrophils. It has also been found to induce cell cycle arrest and inhibit the proliferation of cancer cells. Additionally, NCTS has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress and cellular damage.
实验室实验的优点和局限性
One of the main advantages of NCTS is its broad range of pharmacological activities, which makes it a promising candidate for the development of new drugs. It is also relatively easy to synthesize, which makes it accessible for laboratory experiments. However, one of the limitations of NCTS is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of NCTS.
未来方向
There are several future directions for the research and development of NCTS. One area of interest is the development of new drug formulations that can improve its solubility and bioavailability. Another area of interest is the exploration of its potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of NCTS, as well as its interactions with other drugs. Overall, NCTS holds great promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its potential.
合成方法
The synthesis of NCTS involves the reaction of 3-chloro-4-hydroxy-1-naphthaldehyde with 2-aminothiophenol in the presence of sulfuric acid. The resulting compound is then treated with sulfamic acid to yield NCTS. The overall synthesis pathway is shown below:
科学研究应用
NCTS has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antitumor, and antimicrobial properties. Studies have shown that NCTS can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to possess potent antibacterial activity against both gram-positive and gram-negative bacteria.
属性
分子式 |
C14H8ClNO3S2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC 名称 |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H8ClNO3S2/c15-11-8-12(9-4-1-2-5-10(9)14(11)17)16-21(18,19)13-6-3-7-20-13/h1-8H/b16-12- |
InChI 键 |
IMMAGUZUMIZEEC-VBKFSLOCSA-N |
手性 SMILES |
C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=CS3)/C=C(C2=O)Cl |
SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)



![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)